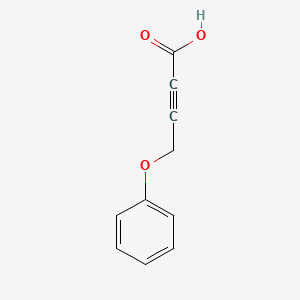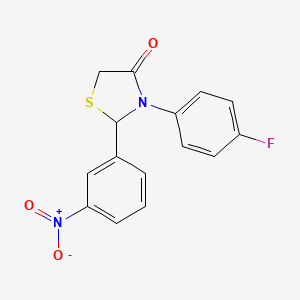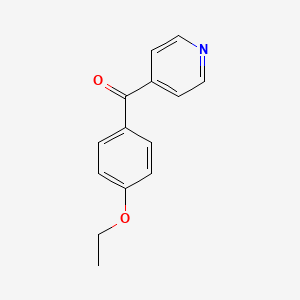
(Brommethylen)cyclopropan
Übersicht
Beschreibung
(Bromomethylidene)cyclopropane is an organobromine compound characterized by a cyclopropane ring with a bromomethylidene substituent. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Wissenschaftliche Forschungsanwendungen
(Bromomethylidene)cyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.
Chemical Biology: It can be used to study reaction mechanisms and develop new synthetic methodologies.
Wirkmechanismus
Target of Action
(Bromomethylidene)cyclopropane is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity .
Mode of Action
The compound interacts with its targets through a process known as cyclopropanation . In this process, (bromomethylidene)cyclopropane, under the influence of a chromium catalyst and an organosilicon reductant, transforms into a (bromomethylidene)chromium(III) species . This species then reacts spontaneously with alkenes to form bromocyclopropanes .
Biochemical Pathways
The cyclopropanation process affects the biochemical pathways of alkenes. Cyclopropane, the product of this reaction, is a common structural motif in pharmaceutical and biologically active compounds . The reaction can be grouped into two major pathways according to whether it involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The cyclopropane fragment, which is a product of the compound’s interaction with alkenes, is known to increase the metabolic stability of target structures . This suggests that (Bromomethylidene)cyclopropane may have significant effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds it interacts with.
Result of Action
The primary result of the action of (Bromomethylidene)cyclopropane is the formation of bromocyclopropanes . These are compounds that contain a three-membered ring of carbon atoms, one of which is also bonded to a bromine atom . Bromocyclopropanes are valuable in various chemical reactions and are used in the synthesis of a wide range of chemical compounds .
Action Environment
The action of (Bromomethylidene)cyclopropane is influenced by several environmental factors. The presence of a chromium catalyst and an organosilicon reductant is crucial for the compound’s cyclopropanation activity . Additionally, the type of alkene substrate can also influence the efficacy and stability of the reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Bromomethylidene)cyclopropane can be synthesized through the chromium-catalyzed cyclopropanation of alkenes with bromoform. This reaction involves the use of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as an organosilicon reductant, which is essential for reducing chromium(III) chloride tetrahydrofuran complex to chromium(II) chloride tetrahydrofuran complex. The in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III) species is a key step in this process .
Industrial Production Methods
While specific industrial production methods for (Bromomethylidene)cyclopropane are not widely documented, the chromium-catalyzed cyclopropanation method described above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(Bromomethylidene)cyclopropane undergoes various types of chemical reactions, including:
Cyclopropanation: The compound can participate in cyclopropanation reactions with alkenes to form bromocyclopropanes.
Substitution Reactions: The bromine atom in (Bromomethylidene)cyclopropane can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclopropanation: Chromium(III) chloride tetrahydrofuran complex, 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, and bromoform are commonly used reagents.
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Cyclopropanation: Bromocyclopropanes are the major products formed from the cyclopropanation of alkenes with (Bromomethylidene)cyclopropane.
Substitution Reactions: The major products depend on the nucleophile used, resulting in compounds where the bromine atom is replaced by the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Dibromomethyl)cyclopropane: This compound is similar in structure but contains two bromine atoms instead of one.
(Chloromethylidene)cyclopropane: This compound has a chlorine atom instead of a bromine atom.
Uniqueness
(Bromomethylidene)cyclopropane is unique due to its specific reactivity and the ability to form bromocyclopropanes through chromium-catalyzed cyclopropanation. The presence of the bromomethylidene group provides distinct chemical properties compared to its analogs, making it valuable in various synthetic applications .
Eigenschaften
IUPAC Name |
bromomethylidenecyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBRMXHCQFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541407 | |
| Record name | (Bromomethylidene)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-37-8 | |
| Record name | (Bromomethylene)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bromomethylidene)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,8-Trimethyl-15-nitro-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655180.png)


![Furo[3,2-c]pyridine-4(5H)-thione](/img/structure/B1655186.png)





![3,6-Dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B1655195.png)



